molecular formula C10H19NO2 B1380590 (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol CAS No. 1330763-53-5

(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol

Cat. No.: B1380590
CAS No.: 1330763-53-5
M. Wt: 185.26 g/mol
InChI Key: QNSWHCGXUNXAET-UHFFFAOYSA-N
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Description

(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol: is a chemical compound with a unique spirocyclic structure. This compound features a spiro junction where a nitrogen atom and an oxygen atom are part of the ring system, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. This is followed by the functionalization of the ring system to introduce the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups or the ring system.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic compounds and their properties.

Biology: In biological research, this compound can be used to study the interactions of spirocyclic molecules with biological systems. Its structure allows for the exploration of binding interactions with proteins and other biomolecules.

Medicine: In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its unique structure could be leveraged to develop new drugs with specific biological activities.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its spirocyclic structure can impart unique properties to the final products, making it valuable for various industrial processes.

Mechanism of Action

The mechanism of action of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group and the spirocyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

    (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)ethanol: Similar structure with an ethanol group instead of a methanol group.

    (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)amine: Similar structure with an amine group instead of a methanol group.

Uniqueness: (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol is unique due to its specific combination of a spirocyclic ring system and a hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(8-methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-11-6-4-10(5-7-11)3-2-9(8-12)13-10/h9,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSWHCGXUNXAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCC(O2)CO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol
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(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol
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(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol
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(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol
Reactant of Route 6
(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol

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